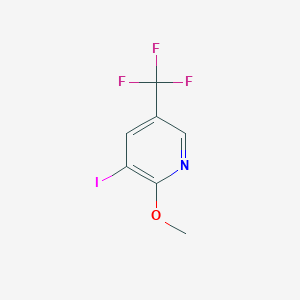
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines are often used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in chemical databases .
Result of Action
It’s known that trifluoromethylpyridines often result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It’s known that trifluoromethylpyridines are often used in the protection of crops from pests , suggesting that environmental factors such as temperature, humidity, and pH could potentially influence its action.
Biochemical Analysis
Biochemical Properties
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and membrane-bound proteins .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases. This compound can also affect gene expression by binding to transcription factors or altering the activity of epigenetic modifiers. Furthermore, its impact on cellular metabolism is significant, as it can inhibit or activate metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, either inhibiting or activating their function. For example, it can act as a competitive inhibitor for certain enzymes by occupying their active sites. Additionally, the presence of the iodo group allows for halogen bonding, which can stabilize the binding of the compound to its target molecules. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to the formation of by-products that can have different biochemical effects. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The presence of the trifluoromethyl group can influence the metabolic stability of the compound, affecting its half-life and clearance from the body. Additionally, this compound can alter the levels of key metabolites, impacting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments. The lipophilic nature of the trifluoromethyl group enhances its ability to accumulate in lipid-rich environments, such as cell membranes and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial membranes. These localizations can affect its activity and function within the cell .
Preparation Methods
The synthesis of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine can be achieved through several synthetic routesFor example, the compound can be synthesized by starting with 3-iodo-5-(trifluoromethyl)pyridine and introducing a methoxy group through nucleophilic substitution .
Industrial production methods often involve large-scale halogenation and fluorination reactions. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Scientific Research Applications
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:
Comparison with Similar Compounds
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a chlorine atom instead of a methoxy group.
2-Methoxy-5-(trifluoromethyl)aniline: This compound has an amino group instead of an iodine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBXFZOEXBZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
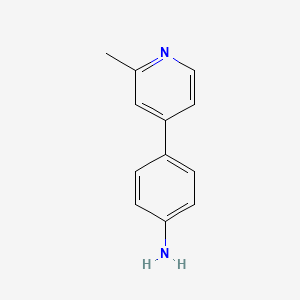
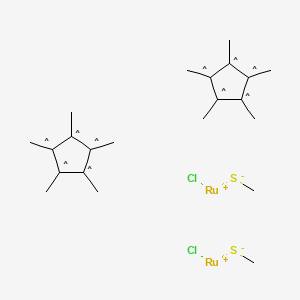
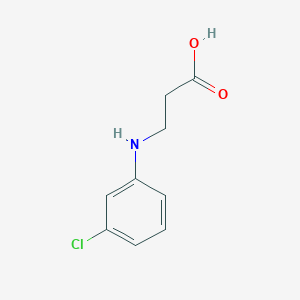
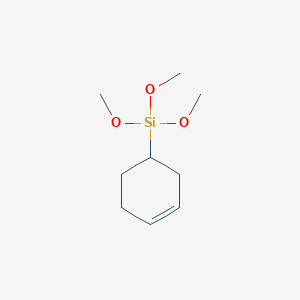
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)
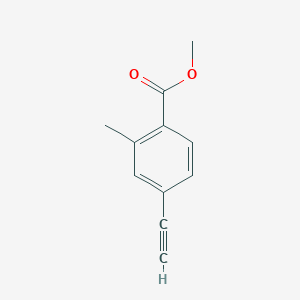
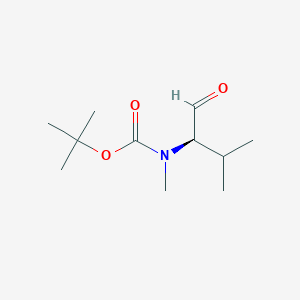

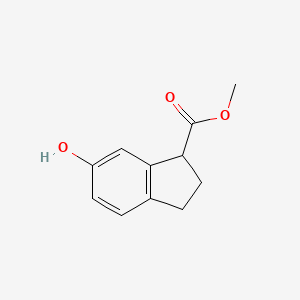


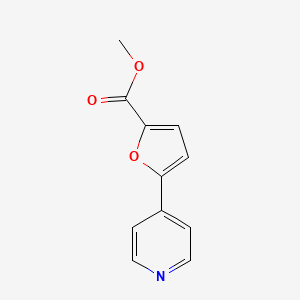
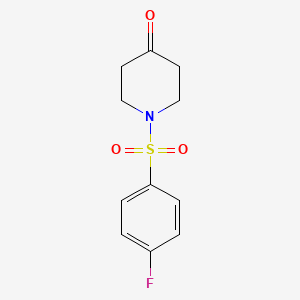
![[1]benzothiolo[7,6-g][1]benzothiole](/img/structure/B3116503.png)
